molecular formula C6H4N2O2S B13613011 Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid

Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13613011
M. Wt: 168.18 g/mol
InChI Key: XVQBALXPVWNCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules. The presence of both nitrogen and sulfur atoms in the ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid typically involves the annulation of a pyrazole ring to a thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a pyrazole derivative with a thioamide can lead to the formation of the desired fused ring system .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.

    Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

pyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h1-3H,(H,9,10)

InChI Key

XVQBALXPVWNCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=NN21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.